molecular formula C21H24ClN3O4S B2430300 N1-(4-chlorophenethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896266-23-2

N1-(4-chlorophenethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2430300
CAS RN: 896266-23-2
M. Wt: 449.95
InChI Key: VSPVNBLLDKQCJT-UHFFFAOYSA-N
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Description

N1-(4-chlorophenethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, also known as CPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPPO is a potent inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. In

Scientific Research Applications

Mechanism of Reaction and Photoacid Generation

The study "Mechanism of Reaction and Photoacid Generation of N-Oxysuccinimidoarylsulfonate PAGs: A Laser Flash Photolytic Study" by Ortica, F., et al. (2001) explores the photochemical behavior of N-oxysuccinimidoarylsulfonate photoacid generators (PAGs), including compounds similar to the one , specifically in terms of their photoacid generation pathways and efficiency in the deep UV region. This research is crucial for understanding the reaction mechanisms of these compounds under photoexcitation (Ortica, F., et al., 2001).

Synthesis and Pilot-Plant Applications

Kopach, M., et al. (2010) discuss the synthesis of (2-chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone, an intermediate in the manufacture of NK1-II inhibitor LY686017. This study presents a process that achieves high yield and purity, relevant to the manufacturing process of similar complex organic compounds (Kopach, M., et al., 2010).

Inhibitory Mechanisms

Williams, C., and Lawson, J. (1998) investigated the mechanism-based inhibition of monoamine oxidase by similar compounds. Their research provides insights into how these compounds interact with enzymes and their potential therapeutic applications (Williams, C., & Lawson, J., 1998).

Antibacterial and Surface Activity

El-Sayed, R. (2006) explores the synthesis and application of 1,2,4-triazole derivatives, including compounds structurally related to the one , for their antimicrobial activity and potential as surface-active agents (El-Sayed, R., 2006).

Molecular Interaction Studies

Shim, J., et al. (2002) studied the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, shedding light on how similar compounds might interact at a molecular level (Shim, J., et al., 2002).

Synthesis of Pyrrolidine Derivatives

Research by Pojer, P., and Rae, I. (1972) on the synthesis of pyrrolidine derivatives, including the reaction of chlorooxazolinone with various agents, provides insight into the synthetic pathways that could be relevant for the synthesis of compounds similar to "N1-(4-chlorophenethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide" (Pojer, P., & Rae, I., 1972).

properties

IUPAC Name

N'-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N-[2-(4-chlorophenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4S/c22-17-10-8-16(9-11-17)12-13-23-20(26)21(27)24-15-18-5-4-14-25(18)30(28,29)19-6-2-1-3-7-19/h1-3,6-11,18H,4-5,12-15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPVNBLLDKQCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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